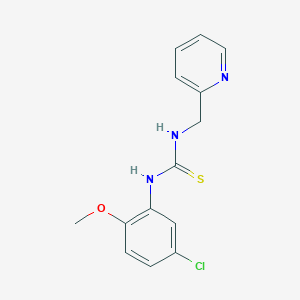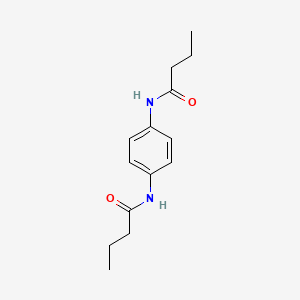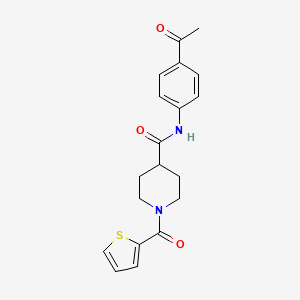
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate, also known as OBPA, is a heterocyclic organic compound that has gained significant attention in scientific research due to its various potential applications. OBPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Wissenschaftliche Forschungsanwendungen
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential applications in different scientific fields, including chemistry, biology, and medicine. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been used as a fluorescent probe for the detection of various metal ions, such as copper, iron, and zinc. It has also been studied for its potential antibacterial, antifungal, and anticancer properties. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Wirkmechanismus
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate exerts its biological effects through different mechanisms, depending on the target molecule or organism. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to chelate metal ions, leading to the formation of stable complexes that can be detected by fluorescence spectroscopy. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and physiological effects:
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential biochemical and physiological effects, including its toxicity, pharmacokinetics, and biodistribution. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to have low toxicity in vitro and in vivo, with no significant adverse effects reported. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to have good pharmacokinetic properties, with high oral bioavailability and rapid elimination from the body. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to accumulate in various organs, such as the liver, spleen, and kidneys, suggesting its potential for targeted drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its broad-spectrum antibacterial and antifungal activity, and its potential anticancer properties. However, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate also has some limitations, such as its limited solubility in water and some organic solvents, its potential for metal ion interference in biological samples, and its potential for off-target effects in vivo.
Zukünftige Richtungen
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several potential future directions for scientific research, including the development of new synthetic methods and derivatives with improved properties, the exploration of its potential applications in other fields, such as environmental monitoring and food safety, and the investigation of its molecular targets and signaling pathways. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be used as a tool for the development of new diagnostic and therapeutic strategies for various diseases, such as cancer and infectious diseases.
Synthesemethoden
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be synthesized using different methods, including the reaction of 2-aminophenol with ethyl acetoacetate and benzoyl chloride, and the reaction of 2-hydroxybenzamide with propionyl chloride and phosphorus pentoxide. These methods involve the use of various reagents and solvents and require different reaction conditions.
Eigenschaften
IUPAC Name |
[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-15(19)21-12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)17(20)22-16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQZABFWGUMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxo-4H-3,1-benzoxazin-2-YL)phenyl propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)

![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)


![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)

![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5726468.png)